

Application Notes & Protocols: DOTP

Formulation for Flexible PVC in Medical Tubing

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diethyl terephthalate*

Cat. No.: *B1585523*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Phthalate-Free Medical Plastics

For decades, flexible Polyvinyl Chloride (PVC) has been a cornerstone material in the medical device industry, valued for its clarity, durability, and cost-effectiveness. The flexibility essential for applications like intravenous (IV) tubing, catheters, and blood bags is achieved by incorporating plasticizers.[1][2] Historically, di(2-ethylhexyl) phthalate (DEHP) was the industry standard.[1][2] However, growing health concerns regarding the potential for DEHP to leach from PVC and act as an endocrine disruptor have driven a critical shift towards safer, non-phthalate alternatives.[3][4]

Diethyl terephthalate (DOTP), a non-phthalate plasticizer, has emerged as a leading alternative, offering a superior toxicological profile and robust performance.[4][5] Unlike DEHP, which is a phthalate ester, DOTP is a terephthalate. This structural difference is key to its safety; the metabolic byproducts of DOTP are not biologically active in the same way as those of DEHP.[6] Animal studies highlight a stark contrast in safety, with DOTP demonstrating a No Observable Adverse Effect Level (NOAEL) that is over 100 times higher than that of DEHP.[7][8] This application note provides a comprehensive guide to formulating, processing, and validating flexible PVC compounds for medical tubing using DOTP.

Foundational Principles: Why DOTP?

The selection of a plasticizer for medical applications is a balance of performance, safety, and processability. DOTP excels by meeting these demands without the regulatory and health concerns associated with DEHP.

2.1 Superior Safety and Biocompatibility The primary driver for adopting DOTP is its enhanced safety profile. Its stable molecular structure significantly reduces migration (leaching) from the PVC matrix into drugs, bodily fluids, or tissues.^[4] This is critical for patient safety, especially for vulnerable populations like neonates who may have prolonged exposure to medical tubing.^[3] Materials intended for medical devices, particularly those with fluid contact, must pass rigorous biocompatibility tests to ensure they do not cause harmful reactions.^{[9][10]} DOTP-plasticized PVC compounds are designed to meet these stringent requirements, including USP Class VI and ISO 10993 standards.^{[11][12]}

2.2 Performance Parity and Advantages In most critical performance metrics, DOTP is comparable or superior to DEHP. It provides excellent flexibility, durability, and thermal stability.^{[7][13]} This ensures that medical tubing remains pliable and resists kinking during clinical use.^[4] Furthermore, DOTP exhibits better resistance to heat and degradation, which is advantageous during sterilization procedures.^[7]

Diagram: Chemical Structure Comparison

Below is a simplified representation of the core structural differences between DEHP (an ortho-phthalate) and DOTP (a tere-phthalate).

Caption: Structural difference between DEHP and DOTP plasticizers.

Formulation Development: A Step-by-Step Protocol

Developing a robust PVC-DOTP formulation requires careful selection and proportioning of several key components. The following protocol outlines a typical starting point for a medical tubing application with a target Shore A hardness of 75-85.

3.1 Core Components A flexible PVC compound is a multi-component system. Beyond the PVC resin and the primary plasticizer (DOTP), other additives are essential for processing and stability.

Component	Function	Typical Concentration (PHR*)
PVC Resin (K-value 65-70)	Polymer backbone	100
DOTP Plasticizer	Provides flexibility and softness	40 - 60
Ca/Zn Thermal Stabilizer	Prevents degradation during processing	2 - 5
Epoxidized Soybean Oil (ESBO)	Co-stabilizer, secondary plasticizer	3 - 5
Stearic Acid / Waxes	External/Internal Lubricants	0.5 - 1.5
Processing Aids (Acrylic)	Improves melt homogeneity and surface finish	1 - 2

*PHR: Parts per Hundred Resin

Causality Behind Component Choices:

- **PVC K-Value:** A K-value in the 65-70 range offers a good balance of melt viscosity for extrusion and mechanical properties in the final product.
- **DOTP Concentration:** The PHR of DOTP directly controls the hardness (durometer) of the final tube. Higher PHR leads to a softer, more flexible product. A range of 40-60 PHR is common for medical tubing.[\[14\]](#)
- **Ca/Zn Stabilizers:** Calcium/Zinc-based systems are preferred in medical applications over lead or tin-based stabilizers due to their more favorable toxicological profiles. They are crucial for preventing thermal degradation (discoloration, loss of properties) when the PVC is exposed to high temperatures during compounding and extrusion.
- **ESBO:** This bio-based additive works synergistically with the primary stabilizer to scavenge hydrochloric acid, a byproduct of PVC degradation. It also contributes to flexibility.[\[15\]](#)[\[16\]](#)

- Lubricants: A balanced lubricant package is critical. Internal lubricants reduce friction between PVC molecules, lowering viscosity. External lubricants prevent the molten PVC from sticking to the metal surfaces of the extruder barrel and screw.

3.2 Laboratory-Scale Compounding Protocol

This protocol describes the preparation of a 1 kg batch of PVC-DOTP compound using a high-speed laboratory mixer.

Equipment:

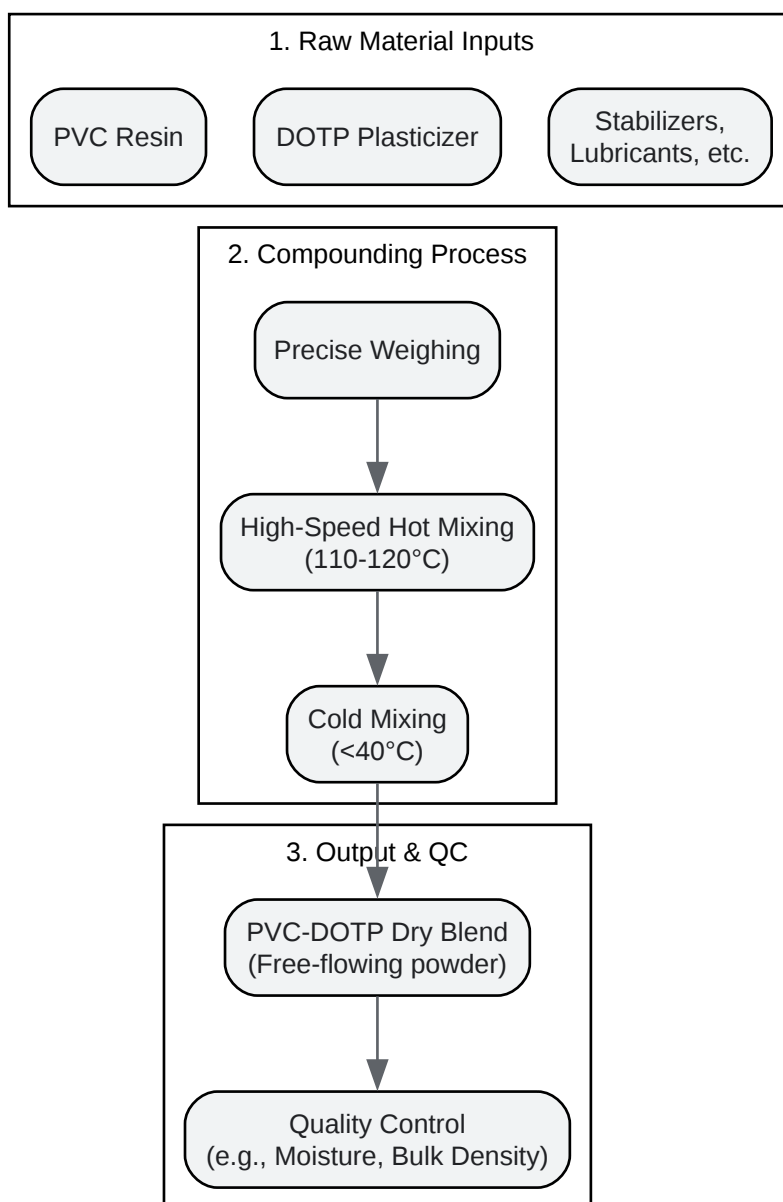
- High-speed mixer (e.g., Henschel-type) with heating/cooling jacket
- Digital scale (accurate to 0.1 g)
- Spatulas and weighing containers

Methodology:

- Preparation: Ensure the mixer bowl is clean and dry. Weigh all components precisely according to the formulation table.
- Initial Charging: Add the PVC resin to the mixer bowl. Start the mixer at low speed (e.g., 1500 rpm) to create a vortex.
- Stabilizer and Additive Addition: Add the Ca/Zn stabilizer, ESBO, and other solid additives into the vortex. Allow them to mix for approximately 1-2 minutes until uniformly dispersed.
- Plasticizer Addition: Slowly add the pre-weighed DOTP plasticizer into the mixer. The powder will absorb the liquid, and the mixture will become damp.
- Heating Cycle: Increase the mixer speed to high (e.g., 3000 rpm). The friction will generate heat, increasing the batch temperature. Monitor the temperature closely.
- Target Temperature: Continue mixing until the batch reaches a temperature of 110-120°C. At this point, the plasticizer will be fully absorbed, and the mixture will be a free-flowing powder known as a "dry blend."

- **Cooling Cycle:** Discharge the hot dry blend into a cooling mixer or a jacketed container with circulating cold water. Mix at a low speed until the temperature drops below 40°C to prevent agglomeration.
- **Storage:** Store the final compound in a sealed, airtight container, labeled with the formulation details and date.

Diagram: PVC Compounding Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for preparing a PVC-DOTP dry blend compound.

Processing and Validation

4.1 Extrusion Protocol for Medical Tubing

The dry blend is now ready to be converted into tubing via extrusion.

Equipment:

- Single-screw extruder with a medical-grade screw design
- Tubing die and pin
- Vacuum sizing tank
- Cooling bath
- Laser micrometer for diameter control
- Puller and cutter/winder

Typical Extrusion Parameters:

Parameter	Setpoint Range	Rationale
Feed Zone Temp	150 - 160°C	Gently preheats material without melting.
Transition Zone Temp	160 - 170°C	Begins melting and compressing the compound.
Metering Zone Temp	170 - 180°C	Ensures a homogenous, fully molten polymer stream. [14]
Die Temp	180 - 190°C	Final temperature adjustment for optimal surface finish and melt strength.
Screw Speed	20 - 60 RPM	Controls output rate and shear heating. Adjust to achieve stable melt pressure.
Vacuum Sizing	2 - 5 inHg	Pulls the molten tube against the sizing sleeve to control the outer diameter.

Methodology:

- **Startup:** Preheat the extruder to the setpoint temperatures.
- **Feeding:** Once temperatures are stable, start the screw at a low speed and introduce the PVC-DOTP dry blend into the hopper.
- **Extrusion:** The screw conveys, melts, and pumps the molten PVC through the die, forming a tube.
- **Sizing & Cooling:** The extruded tube immediately enters the vacuum sizing tank and then the cooling bath to solidify its dimensions.
- **Dimension Control:** The laser micrometer provides real-time feedback on the outer diameter, allowing for fine adjustments to the puller speed or vacuum to maintain tight tolerances.

- Finishing: The cooled, solidified tube is pulled at a constant rate and is then either cut to specific lengths or wound onto a spool.

4.2 Quality Control and Validation Protocols

The final product must be rigorously tested to ensure it meets all performance and safety specifications.

Test	Standard	Purpose & Acceptance Criteria
Mechanical Properties	ASTM D882-12[17]	Measures tensile strength and elongation, ensuring the tube is strong and flexible enough for clinical use.
Durometer Hardness	ASTM D2240	Confirms the target softness/flexibility (e.g., Shore A 80 ± 5).
Dimensional Analysis	In-house / ISO 1101	Verifies inner/outer diameter and wall thickness are within specified tolerances.
Biocompatibility	USP <88> Class VI[9]	Ensures the material is non-toxic and safe for direct or indirect patient contact. Involves systemic injection, intracutaneous, and implantation tests.[9][10]
Extractables & Leachables	USP <1663>, <1664>	Identifies and quantifies any chemical compounds that may migrate from the plastic under simulated use conditions, ensuring patient safety.[18][19][20][21]
Sterilization Compatibility	In-house validation	Confirms that the material properties (color, flexibility, strength) are not significantly degraded after sterilization (e.g., Gamma irradiation, Ethylene Oxide).[4][22]

Conclusion: A Validated Path to Safer Medical Devices

The transition from DEHP to DOTP represents a significant advancement in the safety of flexible PVC medical devices. DOTP offers a compelling combination of a superior toxicological profile, robust physical properties, and established processability.^{[4][7]} By following structured formulation and processing protocols and conducting rigorous validation testing against established standards, researchers and manufacturers can confidently develop high-quality, biocompatible medical tubing that prioritizes patient safety without compromising performance. This validated approach ensures that next-generation medical devices meet the stringent demands of both regulatory bodies and the clinical environment.^[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alphagary.com [alphagary.com]
- 2. Non-DEHP PVC and Medical Devices | Spectrum Plastics [spectrumplastics.com]
- 3. health.ec.europa.eu [health.ec.europa.eu]
- 4. gst-chem.com [gst-chem.com]
- 5. emirachem.com [emirachem.com]
- 6. Eliminating DEHP Plasticizer in Medical-Grade PVC - Medical Design Briefs [medicaldesignbriefs.com]
- 7. bastone-plastics.com [bastone-plastics.com]
- 8. plasticstoday.com [plasticstoday.com]
- 9. What is USP Class VI Testing » TBL Plastics [tblplastics.com]
- 10. hollandapt.com [hollandapt.com]
- 11. PVC Compounds for Medical Applications | Nexeo Plastics [nexeoplastics.com]
- 12. Medical PVC Compounds - MDC [mdcindustries.com]

- 13. Dotp Plasticizer Dioctyl Terephthalate CAS 6422-86-2 for PVC Wire Cable Fitting Price - Dioctyl Terephthalate Dotp and Dotp Price [chemger.en.made-in-china.com]
- 14. bastone-plastics.com [bastone-plastics.com]
- 15. journals.iium.edu.my [journals.iium.edu.my]
- 16. EFFECT OF ETHYLENE OXIDE STERILIZATION ON PLASTISIZER MIGRATION AND MECHANICAL AND BLOOD PROPERTIES OF MEDICAL GRADE PO... [ouci.dntb.gov.ua]
- 17. boydbiomedical.com [boydbiomedical.com]
- 18. Extractables and Leachables Testing [intertek.com]
- 19. researchgate.net [researchgate.net]
- 20. biopharminternational.com [biopharminternational.com]
- 21. pqri.org [pqri.org]
- 22. [Cytotoxicity of PVC tubes sterilized in ethylene oxide after gamma radiation exposure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: DOTP Formulation for Flexible PVC in Medical Tubing]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585523#dotp-formulation-for-flexible-pvc-in-medical-tubing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com